2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methylpropoxy)ethoxy]ethanol is an organic compound with the molecular formula C8H18O3. It is also known by its IUPAC name, 2-[2-(2-methylpropoxy)ethoxy]ethan-1-ol. This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpropoxy)ethoxy]ethanol typically involves the reaction of 2-methylpropyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the ethylene oxide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of 2-[2-(2-Methylpropoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methylpropoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methylpropoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methylpropoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but with a methoxy group instead of a methylpropoxy group.
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: Similar structure but with an ethoxy group instead of a methylpropoxy group.
Uniqueness
2-[2-(2-Methylpropoxy)ethoxy]ethanol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
836597-64-9 |
---|---|
Molekularformel |
C8H21O7P |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
2-[2-(2-methylpropoxy)ethoxy]ethanol;phosphoric acid |
InChI |
InChI=1S/C8H18O3.H3O4P/c1-8(2)7-11-6-5-10-4-3-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
AIZSMGNLXMHRGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCOCCO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.